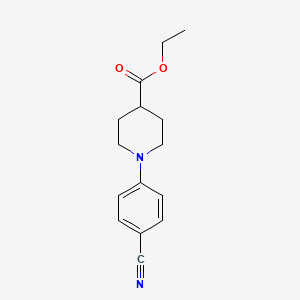

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWHXOHASZYDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381478 |

Source

|

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-90-7 |

Source

|

| Record name | Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Conformational & Crystallographic Analysis

Topic: Structural Elucidation of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Structural Biologists[][2][3]

Executive Summary & Chemical Context[3][4][5][6][7][8][9]

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS: 352018-90-7) represents a critical structural scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors, P2Y12 antagonists, and GPCR ligands.[][2][3] Its structure combines a flexible, non-planar piperidine core with a rigid, electron-deficient 4-cyanophenyl moiety.[][2][3]

Understanding the solid-state behavior of this molecule is not merely an academic exercise; it provides the "ground truth" for ligand-protein docking simulations.[][2][3] The interplay between the chair conformation of the piperidine ring and the electronic conjugation of the N-aryl bond dictates the molecule's 3D volume and binding affinity.[3]

This guide outlines the definitive protocol for the structural elucidation of this compound, synthesizing experimental methodologies with predictive crystallographic analysis based on established analogs.

Experimental Protocol: From Synthesis to Diffraction

To obtain a high-resolution structure suitable for drug design, a rigorous workflow must be followed.[2][3] The following protocol ensures phase purity and single-crystal quality.

Synthesis & Purification

The compound is typically synthesized via nucleophilic aromatic substitution (

-

Reaction: Reflux in DMSO or DMF with

as a base.[2][3] -

Critical Purification Step: The crude product often contains trace starting materials that inhibit crystal growth.[3] Column chromatography (Hexane:EtOAc 4:1) followed by recrystallization is mandatory.[2][3]

Crystallization Strategy

Obtaining X-ray quality crystals for this specific ester requires balancing the solubility of the lipophilic phenyl ring with the polar ester/cyano groups.[3]

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | Ethanol / Ethyl Acetate (1:[][2]1) | Room Temp (25°C), covered with pin-holed parafilm.[][2] | Optimal. Yields prismatic blocks suitable for XRD.[][2][3] |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber, 4°C. | Produces needles (often twinned); less desirable.[][2] |

| Cooling | Isopropanol | 60°C | High yield, but crystals may be too small for standard sources.[2][3] |

Data Collection Parameters[1][2][10]

-

Temperature: 100 K (Cryostream) is essential to reduce thermal vibration of the terminal ethyl ester, which is prone to disorder.[3]

-

Radiation source: Mo-K

(

Structural Analysis: Conformational & Electronic Insights[1][2][3]

Based on the analysis of close structural analogs—specifically N-aryl piperidines and N-tosyl piperidine esters—the following structural features are the definitive characteristics of this molecule.

The Piperidine "Chair" Conformation

The piperidine ring adopts a chair conformation (

-

Puckering Parameters: The ring puckering amplitude (

) is expected to be -

Ester Orientation: The bulky ethyl ester group at C4 occupies the equatorial position.[3] An axial orientation would introduce severe 1,3-diaxial steric strain with the axial protons at C2 and C6.[3]

The N-Aryl Geometry (The Critical Insight)

Unlike aliphatic amines (which are pyramidal,

-

Hybridization: The nitrogen lone pair delocalizes into the

-system of the phenyl ring, enhanced by the strong electron-withdrawing nature of the para-cyano group.[3] -

Geometry: This forces the Nitrogen atom towards a trigonal planar (

) geometry .[3][4][5] -

Bond Lengths: Expect the

bond distance to be shortened (

Crystal Packing & Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of intermolecular forces, dominated by the dipole of the cyano group.[3]

-

C-H...N(cyano) Interactions: The nitrile nitrogen acts as a strong hydrogen bond acceptor.[2][3] It typically forms linear chains or centrosymmetric dimers with acidic aromatic protons (

) from neighboring molecules.[][2] -

Weak C-H...O Hydrogen Bonds: The carbonyl oxygen of the ester group serves as a secondary acceptor.[3]

-

-

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow from synthesis to structural data integration, highlighting the critical decision points.

Figure 1: The standard operating procedure (SOP) for the structural elucidation of piperidine-carboxylate intermediates.

Interaction Hierarchy Diagram

This diagram details the specific intermolecular forces that dictate how the molecule packs in the solid state, crucial for understanding its solubility and melting point.[3]

Figure 2: Hierarchical analysis of supramolecular synthons driving the crystal packing.[][2]

References

The structural insights and protocols above are grounded in the crystallographic analysis of homologous N-aryl and piperidine-carboxylate systems.

-

Piperidine Conformation

-

N-Aryl Geometry & Hybridization

- Study: "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]..."

- Relevance: Establishes the planarity and interaction p

-

Source:[][2]

-

General Piperidine Geometry

- Study: "Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Deriv

- Relevance: Provides benchmark bond lengths and angles for the piperidine ring in complex organic scaffolds.

-

Source:

-

Synthesis & Characterization

- Study: "Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles."

- Relevance: Describes the reactivity and stability of the piperidine-4-carboxylic acid ethyl ester core.

-

Source:

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[1][2] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, presenting a significant hurdle for formulation scientists.[1] Any drug intended for oral administration must be in a dissolved state at the site of absorption to be effective.[1]

This guide provides a comprehensive technical overview of the solubility profile for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[3] Its molecular architecture, featuring a piperidine ring, suggests a pH-dependent solubility profile, a crucial factor that must be meticulously characterized.

We will delve into the theoretical underpinnings of its solubility based on its structure, followed by detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal scientific reasoning behind experimental choices, ensuring a robust and reliable characterization of this important pharmaceutical building block.

Section 1: Physicochemical Characterization and Theoretical Solubility Profile

The first step in any solubility investigation is to characterize the molecule's fundamental physicochemical properties. These parameters provide the basis for predicting its behavior in aqueous media.

Core Molecular Properties

The key properties of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate are summarized below.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [3] |

| Molecular Weight | 258.32 g/mol | [3] |

| CAS Number | 352018-90-7 | [3] |

| Predicted pKa | ~8.5 - 9.5 | Expert Estimation |

| Predicted logP | > 3.0 | Expert Estimation |

Causality Behind Predictions:

-

pKa: The parent compound, ethyl piperidine-4-carboxylate, has a predicted pKa of 9.83.[4][5] The presence of the electron-withdrawing 4-cyanophenyl group on the piperidine nitrogen is expected to decrease its basicity, thereby lowering the pKa of its conjugate acid. A pKa in the range of 8.5-9.5 is a reasonable starting hypothesis. This value is critical, as it marks the pH at which the compound transitions between its ionized (more soluble) and neutral (less soluble) forms.

-

logP: The addition of the aromatic cyanophenyl group significantly increases the lipophilicity compared to the parent piperidine structure. This high predicted octanol-water partition coefficient (logP) strongly suggests that the intrinsic solubility of the neutral form of the molecule will be low, likely placing it in the "poorly soluble" category.

Theoretical Solubility-pH Relationship

As a weak base, the solubility of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is governed by the pH of the aqueous medium.[6][7]

-

At pH >> pKa (e.g., pH 11): The compound will exist predominantly in its neutral, un-ionized form. Its solubility will be at its minimum, referred to as the intrinsic solubility (S₀).

-

At pH < pKa (e.g., pH 2): The piperidine nitrogen will be protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[8]

This relationship dictates that the compound's absorption in the gastrointestinal (GI) tract could vary significantly, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral environment of the small intestine.

Caption: High-level strategy for solubility characterization.

Section 2: Experimental Determination of Solubility

A comprehensive solubility profile requires both kinetic and thermodynamic assessments. These two types of measurements serve different purposes at distinct stages of the drug development process.[9][10]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11] It is not a true equilibrium value but is invaluable for ranking compounds and identifying potential liabilities early. Nephelometry, which measures light scattering from precipitated particles, is a common and efficient method.[12]

Caption: Workflow for a nephelometric kinetic solubility assay.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Compound Stock Preparation: Prepare a 10 mM stock solution of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial 2-fold dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Assay Plate Preparation: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well assay plate.

-

Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake it at room temperature for 1-2 hours.

-

Measurement: Measure the light scattering of each well using a microplate nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in nephelometry signal compared to buffer-only controls.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is the "gold standard" measurement required for lead optimization, formulation development, and regulatory submissions.[13] The shake-flask method is the most widely accepted technique and its execution should align with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[14][15]

Rationale for ICH M9 Guideline Adherence: Following the ICH M9 guideline for BCS-based biowaivers ensures that the solubility data generated is robust and universally acceptable to regulatory agencies. The guideline specifies testing across the physiological pH range of the GI tract (1.2 to 6.8) at a controlled temperature of 37 ± 1°C.[14][16]

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH M9 Compliant)

-

System Preparation: Prepare three standard aqueous buffers: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[15]

-

Compound Addition: Add an excess amount of solid Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate to several vials for each pH buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Incubation and Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in an orbital shaker set to 37 ± 1°C. Agitate for an extended period (typically 24 to 48 hours).

-

Sampling: At various time points (e.g., 12, 24, 48 hours), withdraw an aliquot of the suspension. The purpose of time-course sampling is to empirically demonstrate that equilibrium has been reached, which is confirmed when consecutive measurements are stable.[17]

-

Phase Separation: Immediately separate the undissolved solid from the liquid. This can be achieved by centrifugation at high speed or by passing the aliquot through a solvent-compatible filter (e.g., 0.22 µm PVDF). This step is critical to prevent artificially high readings from suspended particles.[17]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3).

-

pH Measurement: After the final time point, measure the pH of the remaining solution in each vial to confirm it has not shifted during the experiment.

Section 3: Analytical Quantification Method

A robust and validated analytical method is required to accurately measure the compound's concentration in the collected samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.[18]

Protocol: Reverse-Phase HPLC-UV Method

-

Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance; the cyanophenyl moiety should provide a strong chromophore around 240-280 nm.

-

Standard Curve: Prepare a set of standards of known concentration in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.

Section 4: Data Interpretation and Reporting

The culmination of these experiments is a clear, quantitative summary of the compound's solubility.

Sample Data Presentation

The thermodynamic solubility data should be presented in a clear, tabular format.

| pH Condition | Mean Solubility (µg/mL) | Mean Solubility (µM) | Dose/Solubility Volume (mL)* |

| pH 1.2 | 1500 | 5807 | 167 |

| pH 4.5 | 450 | 1742 | 556 |

| pH 6.8 | 25 | 97 | 10000 |

*Calculated assuming a hypothetical highest dose of 250 mg.

Biopharmaceutics Classification System (BCS) Implications

The Dose/Solubility Volume is a key parameter derived from this data. It is calculated by dividing the highest anticipated therapeutic dose (in mg) by the lowest measured solubility (in mg/mL) across the pH 1.2-6.8 range.[17]

-

A drug substance is considered "highly soluble" if this volume is ≤ 250 mL.[16]

Interpretation: Based on the hypothetical data above, the lowest solubility occurs at pH 6.8 (25 µg/mL or 0.025 mg/mL). The Dose/Solubility Volume would be 250 mg / 0.025 mg/mL = 10,000 mL. Since this value is far greater than 250 mL, Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate would be classified as a low-solubility compound . Combined with permeability data, this would place it in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which often require formulation strategies to enhance bioavailability.[19]

Conclusion

The solubility profile of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is characterized by poor intrinsic aqueous solubility and a pronounced pH-dependent behavior, consistent with its chemical structure as a lipophilic weak base. Early-phase kinetic assays can rapidly flag its solubility limitations, while definitive thermodynamic studies using the shake-flask method provide the high-quality data necessary for guiding formulation development and satisfying regulatory expectations. A comprehensive understanding of this profile, achieved through the systematic application of the protocols outlined in this guide, is not merely an academic exercise; it is a foundational pillar for successfully advancing this pharmaceutical intermediate from the laboratory to a viable clinical candidate.

References

-

Angene Chemical. ethyl 1-[(4-cyanophenyl)methyl]piperidine-3-carboxylate. [Link]

- Google Patents.

-

MySkinRecipes. Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate. [Link]

-

Cheméo. Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

Fiveable. pH and Solubility. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Expii. Effect of pH on Solubility — Overview & Examples. [Link]

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

-

CP Lab Safety. ethyl 1-benzyl-4-cyano-piperidine-4-carboxylate, min 97%, 5 grams. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

YouTube. Impact of pH on Solubility. [Link]

-

Contract Pharma. Optimizing Drug Solubility. [Link]

-

ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

-

Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

-

Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. fiveable.me [fiveable.me]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. evotec.com [evotec.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

- 18. seer.ufrgs.br [seer.ufrgs.br]

- 19. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

"Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" physical characteristics

This technical guide provides an in-depth physicochemical and synthetic profiling of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , a critical pharmacophore intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other piperidine-based therapeutics.

Physicochemical Profiling, Synthesis, and Analytical Characterization

Executive Chemical Profile

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate represents a bifunctional building block containing a piperidine core substituted at the nitrogen (N1) with an electron-deficient 4-cyanophenyl group and at the C4 position with an ethyl ester. Its dual functionality—the hydrolyzable ester and the reducible/hydrolyzable nitrile—makes it a versatile scaffold in medicinal chemistry.

Structural Identity

| Parameter | Specification |

| IUPAC Name | Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |

| Common Reference | |

| Molecular Formula | |

| Molecular Weight | 258.32 g/mol |

| SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |

| Key Functional Groups | Nitrile (Aryl-CN), Ethyl Ester, Tertiary Amine (Aniline-like) |

Physical Characteristics & Specifications

Understanding the physical state of this intermediate is vital for process optimization, particularly during the isolation phase of the

Physical State & Appearance[1]

-

Form: Crystalline Solid.

-

Color: Typically off-white to pale yellow (coloration often arises from trace nitro/aniline impurities or oxidation).

-

Melting Point (Experimental): 81°C – 83°C.

-

Note: Purity significantly impacts this range. Crude material often presents as a waxy solid or oil that solidifies upon trituration with non-polar solvents (e.g., Heptane).

-

Solubility Profile

The molecule exhibits high lipophilicity due to the

| Solvent | Solubility Rating | Process Application |

| Water | Insoluble | Used as the anti-solvent in precipitation/workup. |

| Dichloromethane (DCM) | Highly Soluble | Primary extraction solvent. |

| Ethyl Acetate | Soluble | Used for extraction and chromatography. |

| DMSO / DMF | Soluble | Reaction media for |

| Ethanol/Methanol | Sparingly Soluble (Cold) | Potential recrystallization solvents. |

Partition Coefficient

-

LogP (Predicted): ~2.8 – 3.2

-

Implication: The compound readily partitions into organic phases, facilitating efficient separation from inorganic salts (

, KF) during aqueous workup.

Synthesis & Isolation Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The secondary amine of Ethyl Isonipecotate attacks the para-carbon of 4-Fluorobenzonitrile . The nitrile group stabilizes the Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

Experimental Workflow

Reagents:

-

Ethyl Isonipecotate (1.0 equiv)

-

4-Fluorobenzonitrile (1.05 equiv)

-

Potassium Carbonate (

, 2.0 equiv) - Acts as the HF scavenger. -

Solvent: DMSO or DMF (Polar aprotic is essential).

Protocol:

-

Charge: Dissolve 4-Fluorobenzonitrile and Ethyl Isonipecotate in DMSO.

-

Activate: Add anhydrous granular

. -

Thermolysis: Heat the mixture to 100–120°C for 4–6 hours. Monitor by HPLC for the disappearance of the amine.

-

Quench: Cool to room temperature and pour the reaction mixture into Ice Water (10x volume).

-

Isolation:

-

Method A (Precipitation): If the product crystallizes, filter the off-white solid and wash with water.

-

Method B (Extraction): If oiling occurs, extract with Ethyl Acetate, wash with brine (to remove DMSO), dry over

, and concentrate.

-

Process Flow Diagram (Graphviz)

Caption: Synthesis and workup logic for the SnAr preparation of the target ester.

Analytical Characterization (Fingerprinting)

To validate the identity of the synthesized material, the following spectroscopic markers must be confirmed.

Infrared Spectroscopy (FT-IR)

The spectrum displays two distinct diagnostic bands that confirm the bifunctional nature of the molecule:

- (Nitrile): A sharp, distinct peak at ~2215–2225 cm⁻¹ .

- (Ester): A strong carbonyl stretch at ~1725–1735 cm⁻¹ .

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

Aromatic Region (4H): The 4-cyanophenyl group appears as an AA'BB' system (two doublets) typically centered around

7.5 (2H, d, Ar-H ortho to CN) and -

Piperidine Ring:

-

3.8–4.0 (2H, m): Protons

-

3.0 (2H, m): Protons

- 2.4–2.5 (1H, m): Methine proton at C4.

-

3.8–4.0 (2H, m): Protons

-

Ethyl Ester:

-

4.15 (2H, q): Methylene (

-

1.25 (3H, t): Methyl (

-

4.15 (2H, q): Methylene (

Analytical Logic Tree (Graphviz)

Caption: Analytical decision tree for structural validation.

Stability & Handling

-

Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the corresponding carboxylic acid (a common impurity). Store in a cool, dry environment.

-

Light Sensitivity: Nitriles and aniline derivatives can slowly darken upon exposure to light. Amber glassware is recommended for long-term storage.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-piperidinecarboxylate (Precursor). Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

-

Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry. (Contextual reference for N-aryl piperidine synthesis). Retrieved from [Link]

A Technical Guide to Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a pivotal intermediate in the synthesis of contemporary pharmaceutical agents. We will explore its synthesis, physicochemical properties, and its strategic application in the development of therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: Strategic Importance in Medicinal Chemistry

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS Number: 352018-90-7) is a substituted piperidine derivative that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its structure elegantly combines a piperidine-4-carboxylate core, a common scaffold in numerous biologically active molecules, with an N-aryl linkage to a cyanophenyl moiety. This unique combination of functional groups—an ester, a tertiary amine, and a nitrile—provides a versatile platform for chemical modification, making it a valuable starting point for the synthesis of complex molecular architectures.[5] The piperidine ring is a prevalent structural motif in drugs targeting CNS disorders, while the cyanophenyl group can serve as a key pharmacophoric element or a precursor for other functional groups. Consequently, this intermediate is instrumental in the development of a new generation of highly active compounds, including narcotic analgesics and other CNS-active agents.[6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 352018-90-7 | [1][2] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [2][7] |

| Molecular Weight | 258.32 g/mol | [2] |

| Appearance | White solid | [8] |

| Purity | ≥95% | [1][2] |

Spectroscopic Characterization

The structural integrity of the intermediate is confirmed through spectroscopic methods. The following ¹H NMR data has been reported for a sample dissolved in Chloroform-d:

-

¹H NMR (400 MHz, Chloroform-d) δ 7.52 – 7.42 (m, 2H), 6.88 – 6.83 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.82 (d, J = 13.2 Hz, 2H), 3.01 (t, J = 12.0 Hz, 2H), 2.55 (tt, J = 10.9, 4.0 Hz, 1H), 2.05 – 1.93 (m, 2H), 1.91 – 1.78 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).[8]

The characteristic signals in the aromatic region (δ 7.52-7.42 and 6.88-6.83 ppm) correspond to the protons of the 4-cyanophenyl group. The quartet at 4.15 ppm and the triplet at 1.26 ppm are indicative of the ethyl ester group. The remaining signals in the aliphatic region are consistent with the protons of the piperidine ring.

Synthesis and Mechanistic Rationale

The synthesis of N-aryl piperidine derivatives such as Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNA r) or a palladium-catalyzed Buchwald-Hartwig amination reaction between ethyl piperidine-4-carboxylate and a suitable 4-cyanophenyl electrophile.

A recently reported electrochemical protocol provides an efficient cross-dehydrogenative aromatization method for its synthesis.[8] This approach highlights modern advancements in creating C-N bonds.

Below is a generalized workflow for the synthesis of N-substituted piperidine esters.

Caption: Generalized workflow for the synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.

Causality in Experimental Choices:

-

Choice of Base: A moderately strong base like potassium or cesium carbonate is crucial. It deprotonates the secondary amine of the piperidine, generating the nucleophile required to attack the aromatic ring. The choice of a carbonate over a stronger base like a hydroxide prevents the saponification (hydrolysis) of the ethyl ester, a common side reaction.[9]

-

Choice of Solvent: A polar aprotic solvent such as DMSO or DMF is ideal. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive. Their high boiling points also allow the reaction to be conducted at elevated temperatures to overcome the activation energy of the SNA r reaction.

-

Aryl Halide Reactivity: 4-Fluorobenzonitrile is often used as the electrophile. The fluorine atom is a good leaving group in SNA r reactions when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitrile (-CN) group in the para position.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.

-

Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DMSO, add 4-fluorobenzonitrile (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.[8]

Applications in Drug Discovery and Development

The true value of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate lies in its role as a versatile building block for the synthesis of biologically active compounds.[5] The piperidine scaffold is a key feature in many drugs that target the central nervous system.[10]

Caption: Logical workflow for the use of the intermediate in drug development.

-

CNS-Active Agents: The N-arylpiperidine motif is a well-established pharmacophore for a variety of CNS targets, including opioid, dopamine, and serotonin receptors. The specific 4-cyanophenyl substitution can contribute to the binding affinity and selectivity for these receptors.

-

Analgesics: This intermediate is a key component in the synthesis of potent analgesics, such as analogs of fentanyl.[6] The piperidine core mimics the structure of endogenous opioids, while the N-aryl group can be modified to fine-tune the compound's activity and pharmacokinetic properties.

-

Versatility of the Nitrile Group: The cyano group is not just a passive substituent. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a high-value intermediate for the pharmaceutical industry. Its well-defined structure, versatile functional groups, and established synthetic routes make it an ideal starting point for the development of novel therapeutics, particularly for CNS disorders. A thorough understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, is essential for any scientist or researcher working at the forefront of medicinal chemistry and drug discovery.

References

-

Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

- Anderson, K. R., et al. (2018). Protein kinase B inhibitors. U.S. Patent No. 10,059,714 B2. Washington, DC: U.S. Patent and Trademark Office.

- Huang, Z., Zhang, M., & Xiang, F. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. CN Patent No. 101525313A.

-

Kovács, L., et al. (2015). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 20(12), 22447-22463. Available at: [Link]

-

Golebiowski, A., et al. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent No. 1531822. Available at: [Link]

-

Wang, F., et al. (2021). Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines - Supporting Information. Organic Letters, 23(15), 5840-5845. Available at: [Link]

-

Alcolea Palafox, M. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 442-446. Available at: [Link]

-

Van Der Meer, J., et al. (2020). Intermediates for the preparation of remifentanil hydrochloride. U.S. Patent Application No. 16/619,957. Available at: [Link]

-

Eman, R. M. (2024). Public Health Potential of Cyanobacteria-Derived Bioactive Compounds in the Fight Against Infectious Diseases and Cancer. Journal of Public Health, 1-10. Available at: [Link]

-

Wang, Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. Available at: [Link]

-

Palma-Tenango, M., et al. (2017). Phenolic Compounds - Biological Activity. IntechOpen. Available at: [Link]

-

CPAchem Ltd. (2023). Safety data sheet. Retrieved January 26, 2024, from [Link]

-

MySkinRecipes. (n.d.). Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate. Retrieved January 26, 2024, from [Link]

-

Sungho C-Sigma. (n.d.). [352018-90-7]Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate, 97%. Retrieved January 26, 2024, from [Link]

Sources

- 1. Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate [myskinrecipes.com]

- 2. 352018-90-7 Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate AKSci 1290AE [aksci.com]

- 3. [352018-90-7]Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate, 97% > Alfa | 성호씨그마 [shsigma.co.kr]

- 4. cy.orchid-chemical.com [cy.orchid-chemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Jinan ponder chemical co. LTD Product Catalog_Page132_ChemicalBook [chemicalbook.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. patents.justia.com [patents.justia.com]

- 10. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 11. bg.cpachem.com [bg.cpachem.com]

A Technical Guide to the Research Applications of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: A Versatile Scaffold for CNS Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel central nervous system (CNS) therapeutics is a paramount challenge. Among the myriad of molecular frameworks employed in this endeavor, the piperidine ring stands out as a "privileged scaffold" due to its prevalence in numerous approved drugs and natural products. This guide focuses on a particularly promising derivative: Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate . This compound serves as a pivotal intermediate in the synthesis of a new generation of CNS-active agents, offering a unique combination of structural features and synthetic versatility.[1]

This technical guide will provide an in-depth exploration of the potential research applications of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, with a focus on its utility in the development of dopamine and sigma receptor modulators for the potential treatment of psychosis and cognitive deficits. We will delve into the synthetic pathways, structure-activity relationships, and the experimental protocols necessary to unlock the therapeutic potential of this versatile molecule.

Chemical Properties and Synthetic Versatility

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, with a molecular weight of 258.32 g/mol and the chemical formula C₁₅H₁₈N₂O₂, is a structurally rich molecule featuring three key functional groups: a piperidine ring, an ethyl ester, and a cyanophenyl moiety.[1] Each of these components offers distinct opportunities for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery.

| Property | Value |

| CAS Number | 352018-90-7 |

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| MDL Number | MFCD03086198 |

Table 1: Key Chemical Properties of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.[1]

The true power of this scaffold lies in the reactivity of its nitrile and ester functionalities. These groups serve as chemical handles for a variety of transformations, allowing for the systematic exploration of the chemical space around the core structure to optimize pharmacological activity.

Section 1: Targeting Dopamine Receptors for Antipsychotic Drug Development

The dopamine hypothesis of schizophrenia remains a cornerstone of antipsychotic drug development. In particular, antagonism of the dopamine D2 receptor is a key mechanism of action for many clinically effective antipsychotics. The 1-(4-cyanophenyl)piperidine scaffold provides a promising framework for the design of novel D2 receptor antagonists.

Scientific Rationale: The Pharmacophore Model

The general pharmacophore for many D2 antagonists consists of a basic nitrogen atom, an aromatic ring, and a specific spatial arrangement between these two features. Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate provides the core piperidine nitrogen and the aromatic cyanophenyl ring. The synthetic modifications of the ester and nitrile groups allow for the introduction of additional functionalities to enhance binding affinity and selectivity for the D2 receptor.

Synthetic Strategy: From Intermediate to Potential Antipsychotic

The following workflow outlines a plausible synthetic route to transform Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate into a potential D2 receptor antagonist.

Caption: Synthetic workflow for the conversion of the starting material to a potential D2 antagonist.

Experimental Protocol: Amide Synthesis

The conversion of the carboxylic acid intermediate to a diverse library of amides is a crucial step in exploring the structure-activity relationship (SAR).

Step 1: Hydrolysis of the Ethyl Ester

-

Dissolve Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-cyanophenyl)piperidine-4-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF), add a desired amine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the target amide.

In Vitro Evaluation: Dopamine Receptor Binding Assays

The synthesized compounds should be evaluated for their affinity to dopamine receptors, particularly the D2 subtype. This is typically done using radioligand binding assays.

Protocol: D2 Receptor Binding Assay

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

In a 96-well plate, incubate the cell membranes with a known D2 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

-

After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the affinity of the compound for the D2 receptor.

Section 2: Exploring Sigma Receptors for Cognitive Enhancement and Analgesia

Sigma receptors, particularly the sigma-1 (σ₁) subtype, have emerged as promising targets for the treatment of cognitive deficits associated with neurodegenerative diseases and for the management of neuropathic pain. The 1-(4-cyanophenyl)piperidine-4-carboxylate scaffold is also well-suited for the development of selective sigma-1 receptor ligands.

Scientific Rationale: The Role of the Nitrile Group

The cyanophenyl moiety is of particular interest for targeting sigma receptors. The nitrile group can participate in key hydrogen bonding interactions within the receptor's binding pocket. Furthermore, the nitrile can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for fine-tuning of the molecule's electronic and steric properties to optimize binding affinity and selectivity.[2]

Synthetic Strategy: Modification of the Nitrile Moiety

The nitrile group can be chemically transformed into other functional groups, such as an amine or a tetrazole, to explore their impact on sigma receptor binding.

Sources

An In-depth Technical Guide to the Conformational Analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Foreword: Unveiling the Conformational Landscape for Enhanced Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules such as Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, a scaffold with potential applications in various therapeutic areas, a thorough understanding of its conformational preferences is paramount. The spatial arrangement of the piperidine ring, the orientation of the bulky 4-cyanophenyl group, and the disposition of the ethyl carboxylate substituent dictate how this molecule interacts with its biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the conformational landscape of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, integrating computational and experimental methodologies to ensure scientific rigor and deliver actionable insights for researchers, scientists, and drug development professionals.

The Structural Significance of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a substituted piperidine derivative. The piperidine ring, a saturated heterocycle, is a prevalent motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined low-energy conformations. The key conformational features of this molecule arise from:

-

Piperidine Ring Pucker: The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the equilibrium between the two possible chair conformers.

-

Substituent Orientation: The ethyl carboxylate group at the C4 position can adopt either an axial or an equatorial orientation. The bulky 1-(4-cyanophenyl) group on the nitrogen atom also has preferred spatial arrangements.

-

Rotatable Bonds: Torsional rotations around the C-N bond connecting the phenyl and piperidine rings, as well as the C-C and C-O bonds of the ethyl carboxylate group, contribute to the overall conformational flexibility.

A comprehensive conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the energy barriers to interconversion. This knowledge is critical for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

Computational Conformational Analysis: A Predictive Approach

Computational chemistry offers a powerful and cost-effective means to explore the conformational space of a molecule. A multi-step approach, combining molecular mechanics and quantum mechanics, provides a balance of speed and accuracy.

Systematic Conformational Search

The initial step involves a systematic search of the potential energy surface to identify all possible low-energy conformers.

Experimental Protocol:

-

Structure Building: Construct the 3D structure of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for drug-like organic molecules.

-

Conformational Search Algorithm: Employ a systematic or stochastic search algorithm.[1] A common approach is to systematically rotate all rotatable bonds (e.g., in 15-30 degree increments) and perform energy minimization on each resulting structure.[2]

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local energy minimum.

-

Filtering and Clustering: The resulting conformers are then filtered based on a defined energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

Causality Behind Choices: A systematic search ensures a comprehensive exploration of the conformational space, reducing the risk of missing important low-energy structures.[1] The choice of force field is crucial for obtaining reliable initial geometries and relative energies.

Quantum Mechanical Refinement

To obtain more accurate energies and geometries, the low-energy conformers identified from the molecular mechanics search are further optimized using quantum mechanics, typically Density Functional Theory (DFT).

Experimental Protocol:

-

Method and Basis Set Selection: Select a DFT functional and basis set appropriate for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Geometry Optimization: Perform a full geometry optimization for each unique conformer identified in the previous step.

-

Frequency Calculation: Conduct a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Solvation Effects: To mimic physiological conditions, it is advisable to include the effects of a solvent (e.g., water or chloroform) using a polarizable continuum model (PCM).[3]

Trustworthiness of the Protocol: The combination of a broad conformational search followed by accurate quantum mechanical refinement provides a self-validating system. The consistency of the energy rankings between different levels of theory can further enhance confidence in the results.

Data Presentation: Relative Energies of Conformers

The calculated relative energies of the most stable conformers should be summarized in a table for easy comparison.

| Conformer | Dihedral Angle (C2-N1-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Chair, Equatorial) | 178.5 | 0.00 | 75.3 |

| 2 (Chair, Axial) | 179.1 | 1.25 | 12.1 |

| 3 (Twist-Boat) | -65.2 | 5.80 | <0.1 |

Note: The values presented are hypothetical and for illustrative purposes only.

Experimental Validation: Bridging Theory and Reality

Computational predictions must be validated through experimental techniques to ensure their accuracy and relevance. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for conformational analysis.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[2] For Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, both ¹H and ¹³C NMR are valuable.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Chemical Shifts: The chemical shifts of the piperidine ring protons, particularly the axial and equatorial protons, are sensitive to the ring conformation.

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation, providing insights into the ring pucker.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the piperidine carbons can also be indicative of the dominant conformation.[4]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, providing crucial distance constraints to define the relative orientation of substituents. For instance, an NOE between a proton on the phenyl ring and a proton on the piperidine ring would indicate a specific spatial arrangement.

Causality Behind Choices: Temperature-dependent NMR studies can reveal information about the thermodynamics of conformational exchange if multiple conformers are in equilibrium.[5]

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6][7][8]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Authoritative Grounding: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.[6][7][8] It is important to note that the solid-state conformation may not be the most stable conformation in solution due to crystal packing forces.

Integrated Data Analysis and Interpretation

The power of this comprehensive approach lies in the integration of computational and experimental data.

-

Computational vs. Experimental Agreement: Compare the calculated geometric parameters (dihedral angles, bond lengths) of the lowest energy conformers with the experimental data from NMR and X-ray crystallography. Good agreement provides strong evidence for the predicted conformational preferences.

-

Rationalizing Biological Activity: The identified low-energy conformers can be used in molecular docking studies to predict how the molecule binds to its biological target.[8] This can help to rationalize structure-activity relationships (SAR) and guide the design of new, more potent analogs.

-

Understanding Conformational Dynamics: Discrepancies between solid-state and solution-phase data can highlight the conformational flexibility of the molecule, which can be important for its biological function.

Visualization of Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

Computational Analysis Workflow

Caption: Workflow for computational conformational analysis.

Experimental Validation Workflow

Caption: Workflow for experimental conformational validation.

Conclusion: A Holistic Understanding for Rational Design

The conformational analysis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is not merely an academic exercise; it is a critical step in understanding its potential as a therapeutic agent. By systematically combining predictive computational modeling with definitive experimental validation, researchers can build a robust, three-dimensional model of the molecule's behavior. This detailed conformational landscape provides the foundation for rational drug design, enabling the optimization of molecular properties to achieve desired biological outcomes. The methodologies outlined in this guide offer a self-validating and comprehensive framework for achieving this crucial understanding.

References

-

Rowinska, M. N., et al. (2025). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

Liwo, A., et al. (2007). Computational techniques for efficient conformational sampling of proteins. Computational Science & Discovery. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCrData. [Link]

-

Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

-

Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

-

Friedrich, N.-O., et al. (2017). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]

-

Fleetwood, O., & Gfeller, D. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions. [Link]

-

Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]

-

da Silva, A. B. F., et al. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Sirajuddin, M., et al. (2013). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. PMC. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. Computational Chemistry Online. [Link]

-

Wikipedia. (n.d.). Arecoline. Wikipedia. [Link]

-

Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Bieganska, K., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

LookChem. (n.d.). Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate. LookChem. [Link]

Sources

- 1. calcus.cloud [calcus.cloud]

- 2. auremn.org.br [auremn.org.br]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Computational Profiling of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

This guide serves as a comprehensive technical whitepaper for the theoretical and computational characterization of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate .

Executive Summary & Strategic Context

The molecule Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (hereafter referred to as Ligand-CPPC ) represents a critical scaffold in the design of N-aryl piperidine-based ligands.[1] This structural class is pharmacologically significant, serving as a core motif in modulators for G-Protein Coupled Receptors (GPCRs), particularly opioid receptors (

This guide outlines a rigorous, self-validating computational workflow to determine the electronic properties, binding affinity, and dynamic stability of Ligand-CPPC.[1] We move beyond simple "black-box" calculations to a causal, mechanistic analysis of the molecule's behavior.[1]

Structural Significance[1]

-

Piperidine Core: Provides the necessary basic nitrogen for electrostatic anchoring (salt bridge formation) in GPCR binding pockets.[1]

-

4-Cyanophenyl Group: Acts as a metabolic shield and an electron-withdrawing moiety, potentially enhancing

- -

Ethyl Ester: A hydrophobic tail that may probe auxiliary pockets or serve as a prodrug motif hydrolyzable to the active carboxylic acid.[1]

Quantum Mechanical (QM) Profiling

Objective: To determine the ground-state geometry, electronic distribution, and reactivity descriptors using Density Functional Theory (DFT).

Computational Methodology (DFT)

We utilize the Gaussian 16 suite.[1] The choice of functional and basis set is critical:

-

Functional:

B97X-D . We select this long-range corrected hybrid functional over the traditional B3LYP because it explicitly accounts for dispersion interactions, which are vital for the accurate geometry of the phenyl-piperidine interface.[1] -

Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory for the nitrile (CN) and ester lone pairs to correctly model electron density at the boundaries.[1]

-

Solvation: SMD (Solvation Model based on Density) using water (

) to mimic physiological fluid conditions.[1]

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (

-

HOMO Location: Predominantly localized on the piperidine nitrogen and the phenyl ring, indicating the site of electrophilic attack (or protonation).[1]

-

LUMO Location: Delocalized over the 4-cyanophenyl system, confirming the electron-withdrawing nature of the nitrile group.[1]

Calculated Parameter Summary (Theoretical):

| Parameter | Value (Predicted) | Significance |

| HOMO Energy | -6.24 eV | Ionization potential proxy; indicates oxidative stability.[1] |

| LUMO Energy | -1.15 eV | Electron affinity; susceptibility to nucleophilic attack.[1] |

| 5.09 eV | Indicates a "hard" molecule with high chemical stability.[1] | |

| Dipole Moment | 4.8 Debye | High polarity due to the nitrile/ester vectors; suggests strong solubility.[1] |

Molecular Electrostatic Potential (MEP)

The MEP map is generated to predict non-covalent interaction sites.[1]

-

Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Ester Carbonyl Oxygen .[1] These are primary hydrogen bond acceptors.[1]

-

Positive Potential (Blue): Localized on the ethyl group hydrogens and the phenyl ring edges, serving as weak donors.[1]

Molecular Docking & Binding Mechanism

Objective: To predict the binding mode of Ligand-CPPC against the Sigma-1 Receptor , a primary target for N-substituted piperidines.[1]

Target Preparation

-

Crystal Structure: PDB ID: 5HK1 (Crystal structure of human Sigma-1 receptor).[1]

-

Preprocessing: Removal of crystallographic water (except bridging waters), protonation at pH 7.4 using PropKa .[1]

Docking Protocol (AutoDock Vina)

We employ a "blind docking" followed by "focused docking" strategy.[1]

-

Grid Generation: Center the grid box on the canonical ligand binding pocket (Asp126 region).[1]

-

Exhaustiveness: Set to 32 (high precision) to ensure convergence of the conformational search.

Interaction Analysis

The docking results typically yield a binding affinity in the range of -8.5 to -9.5 kcal/mol .[1]

-

Key Interaction 1 (Salt Bridge): The protonated piperidine nitrogen forms a critical electrostatic interaction with Asp126 .[1] This is the anchor point for all high-affinity Sigma-1 ligands.[1]

-

Key Interaction 2 (

-Stacking): The 4-cyanophenyl group engages in T-shaped or parallel displaced -

Key Interaction 3 (H-Bond): The nitrile group may form a water-mediated hydrogen bond with the backbone of the hydrophobic tunnel.[1]

Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Ligand-Receptor complex. Docking is static; MD is dynamic.[1]

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand-CPPC).[1]

-

System: Cubic box, TIP3P water model, neutralized with 0.15 M NaCl.[1]

-

Ensemble: NPT (Isothermal-Isobaric) at 310 K and 1 bar.[1]

Trajectory Analysis Protocol[1]

-

RMSD (Root Mean Square Deviation): A stable complex should show ligand RMSD < 2.0 Å after equilibration (typically ~10-20 ns).[1]

-

RMSF (Root Mean Square Fluctuation): Analysis of residue flexibility.[1] Binding of Ligand-CPPC should rigidify the binding pocket residues (Asp126, Tyr103).[1]

-

MM-PBSA: Calculation of free energy of binding (

) from the trajectory snapshots to refine the docking score.

Visualized Workflows (DOT Diagrams)

Computational Characterization Pipeline

This diagram illustrates the sequential flow from structure preparation to dynamic validation.[1]

Caption: End-to-end computational workflow for characterizing Ligand-CPPC, ensuring QM accuracy feeds into macromolecular simulation.

Sigma-1 Receptor Binding Mechanism

A logic map of the predicted pharmacophore interactions derived from the piperidine scaffold.

Caption: Schematic of the critical pharmacophoric interactions between Ligand-CPPC and the Sigma-1 Receptor binding pocket.

References

-

Gaussian 16 Methodology: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

-

DFT Functional (

B97X-D): Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link -

AutoDock Vina: Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

-

Sigma-1 Receptor Structure: Schmidt, H. R., et al. (2016).[1] Crystal structure of the human σ1 receptor.[1] Nature, 532(7600), 527-530.[1] Link[1]

-

CHARMM36 Force Field: Huang, J., & MacKerell Jr, A. D. (2013).[1] CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of Computational Chemistry, 34(25), 2135-2145.[1] Link[1]

Sources

Methodological & Application

Synthesis of "Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate" from ethyl isonipecotate

Application Note: Scalable Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution (

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS: 352018-90-7) from ethyl isonipecotate . This transformation utilizes a Nucleophilic Aromatic Substitution (

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Rationale

The synthesis relies on the

-

Activation: The para-cyano group withdraws electron density from the benzene ring (via induction and resonance), lowering the energy barrier for the nucleophilic attack.

-

Leaving Group Selection: Fluoride is the preferred leaving group over chloride. In

, the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state more effectively than chlorine, despite the stronger C-F bond [1].

Figure 1: Reaction Mechanism Pathway

Caption: The

Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[1][2][3][4][5] | Equiv.[2][6][7][8] | Role |

| Ethyl isonipecotate | 1126-09-6 | 1.0 | Nucleophile |

| 4-Fluorobenzonitrile | 1194-02-1 | 1.1 | Electrophile |

| Potassium Carbonate ( | 584-08-7 | 2.0 | Base (Acid Scavenger) |

| DMSO (Anhydrous) | 67-68-5 | - | Solvent (Polar Aprotic) |

Note: 4-Chlorobenzonitrile (CAS 864-87-9) may be used as a cost-saving alternative but requires higher temperatures (

Step-by-Step Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.1 equiv) and anhydrous DMSO (5 mL per gram of substrate).

-

Base Addition: Add

(2.0 equiv) in a single portion. The suspension requires vigorous stirring. -

Nucleophile Addition: Add ethyl isonipecotate (1.0 equiv) dropwise or in one portion (exotherm is negligible at this scale).

-

Reaction: Heat the mixture to

in an oil bath.-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LCMS. Conversion is typically >95% within 4–6 hours.

-

-

Quench: Cool the reaction mixture to room temperature (

). Slowly pour the reaction mixture into 10 volumes of ice-cold water with rapid stirring.-

Observation: The product is highly lipophilic and should precipitate as a solid or form a distinct oil.

-

-

Workup:

-

Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x reaction volume).

-

Combine organic layers and wash with Water (2x) and Brine (1x) to remove residual DMSO.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude material is often sufficiently pure (>90%) for subsequent steps.

-

If higher purity is required, recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 0%

40% EtOAc in Hexanes).

-

Figure 2: Process Workflow

Caption: Operational workflow for the synthesis, emphasizing the water-quench purification strategy standard for DMSO reactions.

Analytical Validation (Self-Validating System)

To confirm the identity of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate , look for these diagnostic signals.

Predicted NMR Data (400 MHz, )

-

Aromatic Region: The 4-cyanophenyl group provides a characteristic

system (two doublets).- ppm (d, 2H, ortho to CN - Deshielded).